molecular formula C7H18N3OP B14341174 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide CAS No. 101607-40-3

1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide

Cat. No.: B14341174
CAS No.: 101607-40-3
M. Wt: 191.21 g/mol
InChI Key: AILMWGOVXSHKAP-UHFFFAOYSA-N
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Description

1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of diazaphosphorine compounds, which are characterized by the presence of nitrogen and phosphorus atoms in a heterocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of phosphoryl trichloride and diethylamine in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is unique due to its specific combination of nitrogen and phosphorus atoms in a heterocyclic ring, along with the presence of a diethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

101607-40-3

Molecular Formula

C7H18N3OP

Molecular Weight

191.21 g/mol

IUPAC Name

N,N-diethyl-2-oxo-1,3,2λ5-diazaphosphinan-2-amine

InChI

InChI=1S/C7H18N3OP/c1-3-10(4-2)12(11)8-6-5-7-9-12/h3-7H2,1-2H3,(H2,8,9,11)

InChI Key

AILMWGOVXSHKAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)NCCCN1

Origin of Product

United States

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